

Application Note: Synthesis of Atreleuton Glucuronide for In Vitro Studies

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Compound of Interest

Compound Name: *Atreleuton Glucuronide*

Cat. No.: *B1164873*

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Introduction

Atreleuton (also known as VIA-2291, ABT-761) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase (5-LO), developed for the treatment of asthma and cardiovascular diseases (e.g., atherosclerosis).[1] Structurally, it belongs to the N-hydroxyurea class of 5-LO inhibitors, a second-generation analogue of Zileuton designed for improved potency and pharmacokinetics.

The primary metabolic clearance pathway for N-hydroxyurea drugs (like Zileuton and Atreleuton) is direct O-glucuronidation of the N-hydroxy moiety. The resulting metabolite, Atreleuton-N-O-glucuronide, is critical for:

- Metabolite Identification (MetID): Confirming metabolic pathways in human liver microsomes (HLM) and hepatocytes.
- Bioanalytical Standards: Quantifying metabolite exposure in plasma/urine.
- Transporter Studies: Assessing potential drug-drug interactions (DDIs) involving efflux transporters (e.g., MRPs, OATs).

This guide provides two distinct protocols for synthesizing **Atreleuton Glucuronide**: a Biocatalytic Protocol (for rapid generation of analytical standards) and a Chemical Synthesis Protocol (for scalable production).

Metabolic Context & Structure[2][3][4]

Atreleuton contains a pharmacophore critical for 5-LO iron chelation: the N-hydroxyurea group. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the oxygen of the hydroxylamine, forming an N-hydroxy-O-glucuronide.

Reaction:

Caption: Metabolic pathway of Atreleuton via UGT-mediated conjugation at the N-hydroxyurea site.

Protocol A: Biocatalytic Synthesis (Microsomal)

Best For: Generating authentic biological standards for LC-MS retention time confirmation and small-scale isolation (<10 mg).

Reagents & Materials

- Substrate: Atreleuton (10 mM stock in DMSO).
- Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.) or Recombinant UGT1A9/1A6 (known to glucuronidate N-hydroxyureas).
- Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (50 mM stock).
- Pore Forming Agent: Alamethicin (5 mg/mL in ethanol).
- Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM .
- Stop Solution: Ice-cold Acetonitrile (ACN).

Workflow

- Activation: Thaw HLM on ice. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 min to permeabilize the microsomal membrane.
- Reaction Mix (10 mL Scale):
 - Buffer (Tris-HCl/MgCl₂): 8.8 mL
 - HLM (final 1.0 mg/mL): 0.5 mL
 - Atreleuton (final 100 µM): 100 µL
 - Pre-incubate at 37°C for 5 min.
- Initiation: Add UDPGA (final 2-5 mM) to start the reaction.
- Incubation: Shake gently at 37°C for 2–4 hours. Monitor conversion by LC-MS every hour.
- Termination: Add 10 mL ice-cold ACN. Vortex and centrifuge at 4,000 x g for 15 min to pellet protein.
- Enrichment: Evaporate supernatant to ~2 mL. Load onto a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% MeOH, elute with 100% MeOH.

Protocol B: Chemical Synthesis (Late-Stage Glucuronidation)

Best For: Scalable synthesis (>100 mg) for toxicity testing or NMR characterization. Strategy: Modified Koenigs-Knorr reaction using a protected bromosugar donor.

Retrosynthetic Analysis

Direct glucuronidation of the N-hydroxyurea is challenging due to the lability of the N-O bond. The most robust method involves coupling the parent drug with an activated glucuronyl donor under phase-transfer conditions or using silver salts.

Reagents

- Acceptor: Atreleuton (VIA-2291).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Donor: Acetobromo-
-D-glucuronic acid methyl ester (1-bromo-1-deoxy-2,3,4-tri-O-acetyl-D-glucopyranuronate).
- Catalyst/Base: Silver Carbonate () or Tetrabutylammonium bromide (TBAB) with .
- Solvent: Dichloromethane (DCM) or Toluene/Water biphasic system.

Step-by-Step Protocol

Step 1: Coupling (Protection Phase)

- Dissolve Atreleuton (1.0 eq) in anhydrous DCM under Nitrogen.
- Add Acetobromo-
-D-glucuronic acid methyl ester (1.5 eq).
- Add Silver Carbonate (1.5 eq) and shield from light (wrap flask in foil).
- Stir at room temperature for 12–24 hours.
- Monitor: Check TLC/LC-MS for the disappearance of Atreleuton and formation of the protected intermediate (Mass = Parent + 316 Da).
- Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[4]
- Purification: Flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the Protected **Atreleuton Glucuronide**.

Step 2: Global Deprotection

Critical: The urea linkage is sensitive to harsh base. Use mild low-temperature hydrolysis.

- Dissolve the protected intermediate in Methanol.
- Cool to 0°C in an ice bath.

- Add LiOH (2.5 eq, 1M aqueous solution) dropwise.
- Stir at 0°C for 2 hours. Monitor closely by LC-MS for the removal of acetyl groups (-3 x 42 Da) and methyl ester (-14 Da).
- Neutralization: Carefully adjust pH to 7.0 using dilute Acetic Acid or Amberlite IR-120 (H+) resin.
- Purification: Semi-preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid). Lyophilize to obtain Atreleuton-N-O-Glucuronide as a white powder.

Caption: Two-step chemical synthesis of **Atreleuton Glucuronide** via protected bromosugar coupling.

Analytical Characterization

Parameter	Specification	Method
Appearance	White to off-white solid	Visual
Purity	> 95%	HPLC (UV 254 nm)
Mass Spectrometry	[M+H] ⁺ = 495.1 (Parent 319 + 176)	LC-MS/MS (ESI ⁺)
Retention Time	Shifted earlier than Parent (More polar)	Reverse Phase C18
NMR	Anomeric proton signal at ~4.5–5.0 ppm	¹ H-NMR (D ₂ O/MeOD)

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